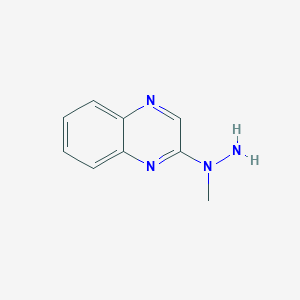

2-(1-Methylhydrazinyl)quinoxaline

Vue d'ensemble

Description

2-(1-Methylhydrazinyl)quinoxaline is a chemical compound that is part of the quinoxaline family, a class of heterocyclic aromatic organic compounds. Quinoxalines and their derivatives are of interest due to their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

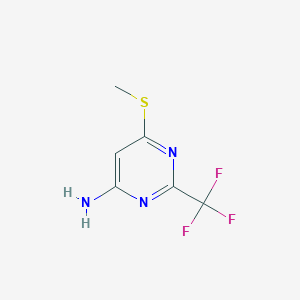

The synthesis of quinoxaline derivatives can be complex, involving multiple steps and various chemical reactions. For instance, a new series of enantiomerically pure hexahydro-1H-pyrazino[1,2-a]quinoxalines were synthesized from 1-fluoro-2-nitrobenzene and S-amino acids, using intramolecular Mitsunobu cyclization and PPh(3)/I(2)/imidazole mediated cyclization as key steps . Similarly, 2-methyl-4,9-dihydro-1H-imidazo[4,5-g]quinoxalines and 5,10-pyrazino[2,3-g]quinoxalinediones were synthesized from 6,7-dichloro-5,8-quinoxalinedione for developing new anticancer drugs . Additionally, 2-substituted 3-(trifluoromethyl)quinoxalines were obtained from 3-(trifluoromethyl)quinoxalin-2(1H)-one, including hydrazino derivatives .

Molecular Structure Analysis

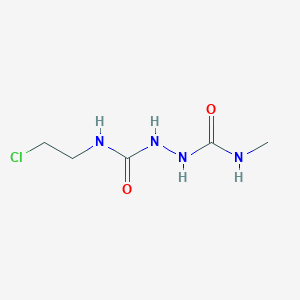

The molecular structure of quinoxaline derivatives is characterized by the presence of a quinoxaline core, which can be further modified with various substituents. The synthesis of pyridazino[3,4-b]quinoxalines and pyrazolo[3,4-b]quinoxaline involved the 1,3-dipolar cycloaddition reaction of 6-chloro-2-(1-methylhydrazino)quinoxaline 4-oxide with different reagents, leading to the formation of new ring systems attached to the quinoxaline core .

Chemical Reactions Analysis

Quinoxaline derivatives can undergo a variety of chemical reactions. The 1,3-dipolar cycloaddition reaction is a common method for constructing new ring systems, as seen in the synthesis of pyridazino and pyrazolo derivatives . The Mitsunobu cyclization and PPh(3)/I(2)/imidazole mediated cyclization are other notable reactions for constructing quinoxaline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives are influenced by their molecular structure. For example, the introduction of a trifluoromethyl group can significantly alter the compound's reactivity and physical properties . The cytotoxicity of certain quinoxaline derivatives against cancer cells has been evaluated, with some compounds showing promising results in vitro . Additionally, some derivatives have been found to possess antibacterial activity, which could be beneficial in veterinary medicine .

Applications De Recherche Scientifique

Quinoxalines are a class of N-heterocyclic compounds that have broad-spectrum applications in the fields of medicine, pharmacology, and pharmaceutics . They are important biological agents, and a significant amount of research activity has been directed towards this class . They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia, certifying them a great future in medicinal chemistry .

The synthesis of quinoxalines has been extensively studied . For example, the thionation of quinoxaline-2,3(1H,4H)-dione with a crystalline zwitterionic dipyridine-diphosphorus pentasulfide complex in refluxing pyridine for 1 h produces quinoxaline-2,3(1 H,4 H)-dithione with 83% yield . The reaction of 2,3-dichloroquinoxaline with thiourea affords quinoxaline-2,3(1 H,4 H)-dithione in moderate to good yields .

-

Organic Synthesis and Medicinal Chemistry

- Quinoxalines are significant in the field of organic synthesis and medicinal chemistry due to their wide range of biological and pharmacological properties .

- They have been used in the synthesis of various natural products, pharmaceuticals, functional organic materials, and agrochemicals .

- The quinazoline core is found in several natural products isolated from plants, animals, and microorganisms .

-

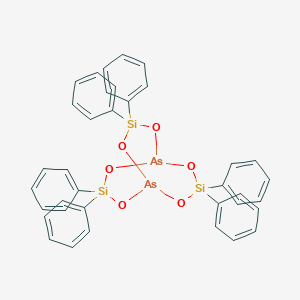

Synthesis of Biheterocyclic Systems

-

Construction of Quinoxaline Macrocycles

-

Synthesis of Quinazoline Derivatives

-

Synthesis of Pyrrolo and Imidazo Quinoxalines

-

Synthesis of Condensed Imidazopyridines and Pyrazines

-

Thionation of Quinoxaline Derivatives

- The thionation of quinoxaline-2,3(1H,4H)-dione with a crystalline zwitterionic dipyridine-diphosphorus pentasulfide complex in refluxing pyridine for 1 h produces quinoxaline-2,3(1 H,4 H)-dithione with 83% yield .

- The reaction of 2,3-dichloroquinoxaline with thiourea affords quinoxaline-2,3(1 H,4 H)-dithione in moderate to good yields .

-

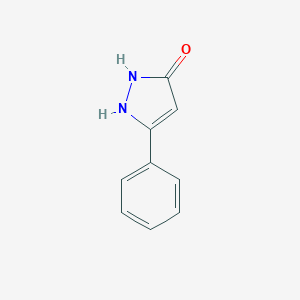

Construction of Pyrazole Ring

-

Synthesis of Substituted Quinoxaline Derivatives

Safety And Hazards

Orientations Futures

Quinoxalines have become a subject of extensive research due to their emergence as an important chemical moiety . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules . This suggests a growing interest in the development of compounds bearing a quinoxaline moiety for various applications, including antiviral treatment .

Propriétés

IUPAC Name |

1-methyl-1-quinoxalin-2-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-13(10)9-6-11-7-4-2-3-5-8(7)12-9/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVSYEKJHPNMSTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NC2=CC=CC=C2N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383912 | |

| Record name | 2-(1-Methylhydrazinyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Methylhydrazinyl)quinoxaline | |

CAS RN |

16621-55-9 | |

| Record name | 2-(1-Methylhydrazinyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

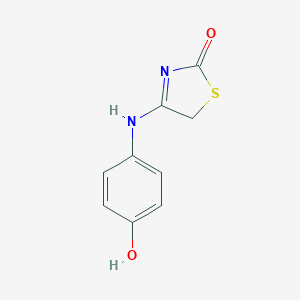

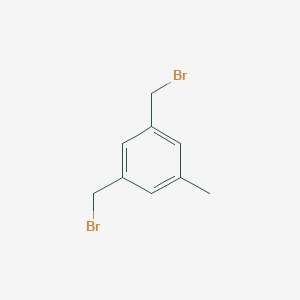

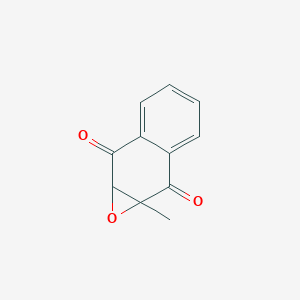

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

acetate](/img/structure/B103585.png)

![3-Amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B103594.png)